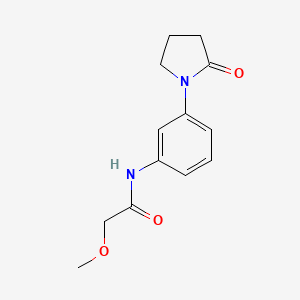

2-méthoxy-N-(3-(2-oxopyrrolidin-1-yl)phényl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic compound that belongs to the class of acetamides It features a methoxy group attached to the acetamide moiety and a pyrrolidinone ring linked to the phenyl group

Applications De Recherche Scientifique

2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a chemical compound of interest in medicinal chemistry because of its potential biological activity and therapeutic applications. Research indicates it interacts specifically with the Sigma-1 receptor, influencing neuronal function and various signaling pathways. Studies are being conducted to determine its effectiveness in modulating receptor activity and its potential for treating anxiety and depression.

Sigma-1 Receptor Modulation

- 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has been identified as an allosteric modulator of the Sigma-1 receptor, a protein that is implicated in various neurological functions.

- The compound's interaction with the Sigma-1 receptor may influence biochemical pathways such as the inositol 1,4,5-trisphosphate receptor-mediated pathway, suggesting potential applications in treating conditions like epilepsy and depression.

- Modulation of the Sigma-1 receptor can lead to significant cellular effects, potentially enhancing cognitive function and exhibiting anti-seizure properties.

Structural Features and Interactions

- The combination of a methoxy-substituted phenyl ring and a pyrrolidinone moiety in 2-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide contributes to its distinct chemical and biological properties.

- This specific arrangement allows for unique interactions with biological targets that may not be replicated by similar compounds.

Structural Comparison Table

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Cyclopentylthio)-N-(4-methoxyphenyl)acetamide | Lacks pyrrolidinone moiety | Altered biological activity due to missing functional group |

| N-(4-Methoxyphenyl)acetamide | Simplified structure without pyrrolidinone | Potentially less effective as a Sigma receptor modulator |

| N-[4-Methoxy-3-(2-chloroethyl)phenyl]acetamide | Contains chloroethyl instead of pyrrolidinone | Different reactivity profile affecting biological interactions |

Mécanisme D'action

Target of Action

The primary target of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .

Mode of Action

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide acts as an allosteric modulator of the Sigma-1 receptor . It interacts with the receptor to modulate its activity, enhancing the receptor’s response to endogenous or exogenous agonists . This modulation results in potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The compound’s interaction with the Sigma-1 receptor affects the inositol 1,4,5-trisphosphate (IP3) receptor-mediated pathway . By modulating this pathway, the compound influences the influx of Ca2+ ions from the ER to the mitochondria, which can have downstream effects on various cellular processes, including signal transduction, gene expression, and neuronal plasticity .

Pharmacokinetics

These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The molecular and cellular effects of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide’s action are primarily related to its modulation of the Sigma-1 receptor. This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects . The exact cellular effects can vary depending on the specific cellular context and the presence of other signaling molecules.

Action Environment

The action, efficacy, and stability of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be influenced by various environmental factorsFor example, the presence of endogenous or exogenous agonists can enhance the compound’s effects due to its role as an allosteric modulator .

Analyse Biochimique

Biochemical Properties

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Cellular Effects

The cellular effects of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide are currently under investigation. Compounds with a similar structure have been shown to have significant effects on cellular function. For example, sigma-1 receptor modulators, which share a similar pyrrolidine structure, have demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Molecular Mechanism

It is known that the pyrrolidine ring and its derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the catalytic hydrogenation of a precursor compound, such as 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one.

Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the acetamide precursor.

Coupling with the Phenyl Group: The final step involves coupling the pyrrolidinone ring with the phenyl group through a condensation reaction, often facilitated by a coupling agent like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as methoxy donors, halides, and amines.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Reduced amide derivatives.

Substitution: Various substituted derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-methoxy-N-phenylacetamide: Lacks the pyrrolidinone ring, making it less complex and potentially less active in certain biological contexts.

2-(2-oxopyrrolidin-1-yl)acetamide: Similar structure but without the methoxy group, which may affect its pharmacological properties.

Uniqueness

2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is unique due to the presence of both the methoxy group and the pyrrolidinone ring, which may confer distinct chemical and biological properties compared to its analogs .

Activité Biologique

Overview

2-Methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide, with the CAS number 923103-64-4, is a synthetic compound belonging to the acetamide class. It features a methoxy group and a pyrrolidinone ring, which are significant for its biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in neurology and oncology.

The primary target of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is the Sigma-1 receptor . This receptor is located in the endoplasmic reticulum membrane and plays a crucial role in various cellular functions. The compound acts as an allosteric modulator of this receptor, influencing pathways such as the inositol 1,4,5-trisphosphate (IP3) pathway, which is vital for calcium signaling in cells .

Pharmacological Properties

Research indicates that compounds similar to 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide exhibit various pharmacological effects:

- Anti-seizure Activity : The modulation of the Sigma-1 receptor may lead to anti-seizure effects comparable to established drugs like Levetiracetam .

- Antidepressant Effects : The interaction with the Sigma-1 receptor is also linked to potential antidepressant properties.

- Cognition Enhancement : There is preliminary evidence suggesting that this compound could enhance cognitive functions through its biochemical pathways.

Biochemical Analysis

The biological activity of 2-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is supported by its structural components:

| Component | Description |

|---|---|

| Methoxy Group | Enhances solubility and biological activity |

| Pyrrolidinone Ring | Important for interaction with biological targets |

| Sigma-1 Receptor Modulation | Influences cellular signaling pathways |

Case Studies and Research Findings

Recent studies have explored the biological activity of related pyrrolidine derivatives. For instance, a study on 5-Oxopyrrolidine derivatives demonstrated significant anticancer activity against A549 lung adenocarcinoma cells. The findings highlighted structure-dependent variations in activity, suggesting that modifications to the chemical structure can lead to enhanced therapeutic effects .

Example Study

In a comparative analysis, several derivatives were tested for their anticancer properties:

| Compound | Activity Against A549 Cells | Notes |

|---|---|---|

| Compound 21 | Potent against multidrug-resistant strains | Selective antimicrobial activity |

| Compound 18 | Moderate anticancer activity | Structure similar to target compound |

| Compound 6 | Enhanced cytotoxicity | Significant reduction in cell viability |

Propriétés

IUPAC Name |

2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-2-5-11(8-10)15-7-3-6-13(15)17/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTQYJFBCDPFAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC(=CC=C1)N2CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.